molecular formula C8H13Br B13157306 1-(Bromomethyl)-1-cyclopropylcyclobutane

1-(Bromomethyl)-1-cyclopropylcyclobutane

Cat. No.: B13157306
M. Wt: 189.09 g/mol
InChI Key: UFHCZIZEUKWIKZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclobutane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-cyclopropylcyclobutane can be synthesized through the α-bromination of carbonyl compounds. One common method involves the reaction of cyclopropyl methyl ketone with bromine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an α-bromoketone intermediate, which is then cyclized to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

1-(Bromomethyl)-1-cyclopropylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclobutane involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s effects are mediated through pathways involving alkylation and subsequent biochemical changes .

Comparison with Similar Compounds

    Cyclopropylmethyl Bromide: Similar in structure but lacks the cyclobutane ring.

    Bromocyclopropane: Contains a bromine atom attached directly to the cyclopropane ring.

    1-Bromo-2-methylcyclopropane: A brominated cyclopropane derivative with a methyl group.

Uniqueness: 1-(Bromomethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring in its structure. This dual-ring system imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound for synthetic and mechanistic studies .

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopropylcyclobutane

InChI

InChI=1S/C8H13Br/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2

InChI Key

UFHCZIZEUKWIKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CBr)C2CC2

Origin of Product

United States

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